molecular formula C8H11N3O2 B8196633 N,N,4-Trimethyl-5-nitropyridin-2-amine

N,N,4-Trimethyl-5-nitropyridin-2-amine

Cat. No. B8196633
M. Wt: 181.19 g/mol
InChI Key: DYWNXEBDWSWLEH-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,4-Trimethyl-5-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,4-Trimethyl-5-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biosensors and Drug Delivery : A study designed noncentrosymmetric crystals using 2-amino-5-nitropyridine and n-chloroacetic acid assemblies, resulting in structures with potential applications in biosensors and drug delivery systems (Fur et al., 1996).

  • Neuroprotective Agents : The oil solution of a related compound, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1 H -pyrrolo[3,4- b ]quinolin-9-amine, demonstrated a significant reduction in motor activity in mice, suggesting potential as a neuroprotective agent (Zaliznaya et al., 2020).

  • Antitumor Activities : N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which are structurally related, have shown promising antitumor activities in preliminary bioassay tests (Chu De-qing, 2011).

  • Organic Synthesis and Medicinal Chemistry : Nitropyridyl isocyanates, which can be derived from nitropyridines, undergo 1,3-dipolar cycloaddition reactions yielding amines. This process is significant in the synthesis of various organic compounds with applications in medicinal chemistry (Holt & Fiksdahl, 2007).

  • Synthesis of Amines : The reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts presents a cost-efficient method for synthesizing N-methylated and N-alkylated amines, which are crucial in various industrial and pharmaceutical applications (Senthamarai et al., 2018).

  • OLED Applications : Certain pyridine derivatives are being studied for their opto-electronic and charge transport properties, which are vital for OLED (Organic Light Emitting Diode) applications. They demonstrate better absorption and emission parameters, lower energy gaps, and higher charge mobility (Uzun et al., 2021).

properties

IUPAC Name

N,N,4-trimethyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-4-8(10(2)3)9-5-7(6)11(12)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNXEBDWSWLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-Trimethyl-5-nitropyridin-2-amine

Synthesis routes and methods

Procedure details

Dimethylamine (50% solution in water, 20 mL) was added to a stirred solution of 2-chloro-4-methyl-5-nitropyridine (15.0 g, 86.9 mmol) in tetrahydrofuran (150 mL), and the mixture was stirred at 0° C. for 2 hr. The mixture was concentrated in vacuo, diluted with saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the title compound as a yellow solid (15.7 g, 86.6 mmol, 99%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.